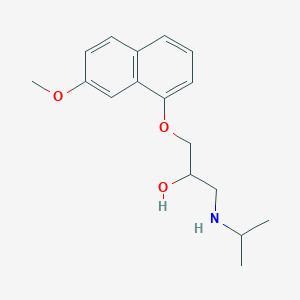

rac 7-Methoxy Propranolol

Description

Historical Context and Therapeutic Significance of Propranolol (B1214883)

The development of propranolol in the 1960s by Scottish scientist Sir James W. Black revolutionized the treatment of cardiovascular diseases. nih.govwikipedia.org This breakthrough was considered one of the most important medical achievements of the 20th century and earned Sir James Black the Nobel Prize in Medicine in 1988. nih.gov The primary goal was to develop a drug that could reduce the heart's oxygen demand in patients with angina pectoris, a condition for which only partially effective nitrates were available at the time. nih.gov

Propranolol was the first beta-blocker to be used effectively for coronary artery disease and hypertension. wikipedia.orgnih.gov Its therapeutic applications quickly expanded to include a wide array of cardiovascular and non-cardiovascular conditions. nih.govnih.gov These include managing cardiac arrhythmias, preventing further heart problems after a myocardial infarction, and treating portal hypertension. nih.govresearchgate.net Beyond its cardiovascular uses, propranolol is also employed for essential tremors, migraine prevention, and managing symptoms of anxiety and hyperthyroidism. nih.govwikipedia.org

Chemical Structure and Stereochemistry of Propranolol and its Analogs

Propranolol's chemical name is 1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol. drugbank.comresearchgate.net Its structure consists of a naphthalene (B1677914) ring system attached to a propanolamine (B44665) side chain via an ether linkage. researchgate.netnih.gov This aryloxypropanolamine structure is fundamental to its beta-blocking activity. wikipedia.org

Propranolol possesses a chiral center at the C-2 position of the propanolamine side chain, meaning it exists as two enantiomers (mirror-image isomers). nih.govresearchgate.net The commercially available drug is a racemic mixture, containing both the (S)-(-) and (R)-(+) enantiomers in equal amounts. nih.gov The beta-blocking activity, however, resides almost exclusively in the (S)-(-) isomer, which has approximately 100 times greater binding affinity for beta-adrenergic receptors than the (R)-(+) form. nih.govmdpi.com

Table 1: Chemical Properties of Propranolol

| Property | Value |

|---|---|

| IUPAC Name | 1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol nih.gov |

| Molecular Formula | C₁₆H₂₁NO₂ nih.gov |

| Molecular Weight | 259.34 g/mol nih.gov |

| Chiral Center | Yes researchgate.net |

| Active Enantiomer | (S)-(-) isomer mdpi.com |

Importance of Methoxy (B1213986) Substitution in Naphthalene-Based Pharmacophores

The naphthalene ring is a common scaffold in many biologically active compounds due to its structural and chemical properties. ekb.egnih.gov Modifications to this ring system, such as the addition of a methoxy group (-OCH₃), can significantly influence the pharmacological profile of a molecule. ekb.eg

In medicinal chemistry, methoxy substitution on an aromatic ring can alter a compound's lipophilicity, electronic distribution, and metabolic stability. nih.gov For instance, studies on other naphthalene-based compounds have shown that the position and presence of methoxy groups can be crucial for biological activity. In some contexts, a methoxy group can enhance anti-inflammatory or anticancer properties. ekb.egnih.gov Specifically, research on combretastatin (B1194345) analogues found that a naphthalene ring could serve as a good surrogate for a methoxyphenyl moiety, generating highly cytotoxic compounds. acs.org In other studies, the methoxy group has been identified as essential for the inhibitory activity of certain molecules. jst.go.jp Therefore, introducing a methoxy group onto the naphthalene ring of propranolol is a logical step in exploring structure-activity relationships and metabolic pathways.

Research Rationale for Investigating rac 7-Methoxy Propranolol

The investigation of rac-7-Methoxy Propranolol is driven primarily by its role as a key intermediate and reference compound in the study of propranolol's metabolism. caymanchem.com Propranolol is extensively metabolized in the human body, with major pathways including hydroxylation of the naphthalene ring. drugbank.commdpi.com This hydroxylation, catalyzed mainly by the CYP2D6 enzyme, produces metabolites such as 4-hydroxypropranolol (B128105), 5-hydroxypropranolol, and 7-hydroxypropranolol. mdpi.comnih.gov

Some of these metabolites are pharmacologically active; for example, 4-hydroxypropranolol exhibits beta-blocking activity comparable to the parent drug. researchgate.netnih.gov The pharmacological activity of 7-hydroxypropranolol, however, is less understood. nih.gov To study the properties and subsequent metabolic fate (such as glucuronidation) of these hydroxylated metabolites, a stable, chemically accessible precursor is required. nih.gov

rac-7-Methoxy Propranolol serves this purpose perfectly. It is a synthetic intermediate used for the specific preparation of rac-7-hydroxy Propranolol. caymanchem.com Researchers synthesize the 7-methoxy version and then demethylate it to obtain the desired 7-hydroxy metabolite for further investigation. nih.gov Additionally, methoxypropranolol isomers, including the 7-methoxy variant, are used directly as substrates in in-vitro studies to investigate the activity and selectivity of metabolic enzymes, such as UGTs, which are responsible for glucuronidation. nih.gov These studies help to map the complete metabolic profile of propranolol and its derivatives. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| Adrenaline |

| Noradrenaline |

| Propranolol |

| rac-7-Methoxy Propranolol |

| 1-Naphthol (B170400) |

| Isopropylamine (B41738) |

| (S)-(-)-Propranolol |

| (R)-(+)-Propranolol |

| 4-hydroxypropranolol |

| 5-hydroxypropranolol |

| 7-hydroxypropranolol |

| Combretastatin |

| rac-7-hydroxy Propranolol |

| 5-methoxypropranolol |

Structure

3D Structure

Properties

IUPAC Name |

1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(2)18-10-14(19)11-21-17-6-4-5-13-7-8-15(20-3)9-16(13)17/h4-9,12,14,18-19H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLYYDPCAGPWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Rac 7 Methoxy Propranolol

Design Principles for the Synthesis of Propranolol (B1214883) Derivatives

The design of Propranolol derivatives is rooted in establishing a clear structure-activity relationship (SAR). The core structure of Propranolol consists of a naphthalene (B1677914) ring linked to an isopropanolamine side chain via an ether bond. Modifications to this structure can significantly alter the compound's pharmacological profile.

Key design principles often revolve around:

Substitution on the Naphthalene Ring: Introducing various functional groups to the naphthalene ring can modulate the compound's interaction with its biological targets. For instance, the position and nature of the substituent can influence binding affinity and selectivity for β-adrenergic receptors. nih.gov The synthesis of derivatives with substituents at different positions, such as the 4-, 5-, and 7-positions of the naphthalene ring, allows for the exploration of these effects. nih.govmdpi.com

Modification of the Side Chain: Alterations to the isopropanolamine side chain, such as removing the hydroxyl group or converting the secondary amine to a tertiary amine, have been shown to impact binding affinity for serotonin (B10506) (5-HT) and β-adrenergic sites. nih.gov Shortening the side chain has also been explored to enhance selectivity for specific receptor subtypes. nih.gov

Introduction of Biodegradable Moieties: A contemporary design consideration involves engineering derivatives with improved environmental biodegradability. This can be achieved through processes like non-targeted photolysis, which can introduce hydroxyl groups and potentially lead to the opening of the naphthalene ring, forming more easily degradable alcohol and aldehyde moieties. acs.org

Computational methods, such as molecular docking, play a crucial role in modern drug design. These techniques allow for the prediction of binding affinities between designed derivatives and their target receptors, guiding the selection of promising candidates for synthesis. acs.orgomicsonline.org

Targeted Synthesis of rac 7-Methoxy Propranolol

The targeted synthesis of rac-7-Methoxy Propranolol is a multi-step process that begins with carefully selected starting materials and proceeds through several key intermediates.

The primary starting materials for the synthesis of rac-7-Methoxy Propranolol are:

7-Methoxy-1-naphthol: This is the key precursor that provides the substituted naphthalene core of the final molecule.

Epichlorohydrin (B41342): This reagent is essential for introducing the three-carbon chain that will become the propanolamine (B44665) side chain.

Isopropylamine (B41738): This amine is used to introduce the isopropylamino group at the end of the side chain.

The synthesis of rac-7-Methoxy Propranolol generally follows the well-established pathway for aryloxypropanolamines. wisdomlib.orggoogle.comoup.com A common synthetic route is outlined below:

Formation of the Glycidyl (B131873) Ether: The first step involves the reaction of 7-methoxy-1-naphthol with epichlorohydrin in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent like a mixture of ethanol (B145695) and water. mdpi.com This reaction forms the intermediate, 2-(((7-methoxynaphthalen-1-yl)oxy)methyl)oxirane. A similar reaction is reported for the synthesis of 7-nitropropranolol, where 7-nitro-1-naphthol is reacted with epichlorohydrin. mdpi.com

Ring Opening with Isopropylamine: The resulting glycidyl ether intermediate is then reacted with isopropylamine. The amine attacks the epoxide ring, leading to its opening and the formation of the final product, rac-1-[(7-methoxy-1-naphthalenyl)oxy]-3-[(1-methylethyl)amino]-2-propanol (rac-7-Methoxy Propranolol). mdpi.com This step is analogous to the synthesis of Propranolol itself, where 1-naphthol (B170400) is the starting material. researchgate.netdoaj.orgsemanticscholar.org

An alternative approach for synthesizing aryloxypropanolamines involves the reaction of a phenol (B47542) derivative with epichlorohydrin to produce an O-phenol ether adduct, which is then reacted with an amino acid to generate the desired product. researchgate.net

The following table summarizes the key reaction steps and intermediates:

| Step | Reactants | Key Intermediate/Product | Reaction Type |

| 1 | 7-Methoxy-1-naphthol, Epichlorohydrin, Base (e.g., KOH) | 2-(((7-methoxynaphthalen-1-yl)oxy)methyl)oxirane | Williamson Ether Synthesis / Epoxidation |

| 2 | 2-(((7-methoxynaphthalen-1-yl)oxy)methyl)oxirane, Isopropylamine | rac-7-Methoxy Propranolol | Nucleophilic Ring Opening |

Optimizing reaction conditions is crucial for maximizing the yield and purity of rac-7-Methoxy Propranolol. Key parameters that are typically optimized include:

Reaction Temperature: For the initial reaction between the naphthol derivative and epichlorohydrin, the temperature is a critical factor. For example, in the synthesis of Propranolol, a temperature of 65°C has been noted. google.com In the synthesis of nitropropranolol derivatives, the reaction is heated under reflux. mdpi.com

Reaction Time: The duration of the reaction is monitored to ensure completion. In the synthesis of Propranolol, a reaction time of 8 hours has been reported for the first step. google.com The subsequent reaction with isopropylamine is often shorter, around 1 hour at a slightly elevated temperature. mdpi.com

Solvent System: The choice of solvent can significantly impact the reaction rate and yield. Ethanol-water mixtures are commonly used for the initial step. mdpi.com For the final amination step, an excess of isopropylamine can serve as both the reactant and the solvent. mdpi.com

Purification Methods: After the reaction is complete, purification is essential to isolate the desired product from unreacted starting materials and byproducts. Common techniques include reduced pressure distillation for intermediates and recrystallization for the final product. google.com Column chromatography is also a widely used method for purification. mdpi.comresearchgate.netdoaj.orgsemanticscholar.org

The following table provides a hypothetical example of optimized reaction conditions based on similar syntheses:

| Parameter | Step 1 (Glycidyl Ether Formation) | Step 2 (Amination) |

| Temperature | 65-80°C | 30-40°C |

| Time | 4-8 hours | 1-3 hours |

| Solvent | Ethanol/Water | Excess Isopropylamine |

| Purification | Reduced Pressure Distillation | Column Chromatography, Recrystallization |

Scaling up the synthesis of rac-7-Methoxy Propranolol from a laboratory setting to pilot or industrial production introduces several challenges:

Heat Transfer: Exothermic reactions, such as the ring-opening of the epoxide, require efficient heat management to maintain optimal temperature control and prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

Mass Transfer: Ensuring efficient mixing of reactants becomes more difficult on a larger scale. Inadequate mixing can lead to localized "hot spots" or incomplete reactions, resulting in lower yields and increased impurities.

Reagent Handling and Safety: Handling large quantities of potentially hazardous reagents like epichlorohydrin requires stringent safety protocols and specialized equipment.

Process Control and Automation: Implementing robust process analytical technology (PAT) and automation is crucial for consistent product quality and process safety on a larger scale.

Downstream Processing: The efficiency of purification methods like distillation and crystallization needs to be maintained and optimized for larger volumes. The choice of equipment and operating parameters for these unit operations is critical.

Chemoenzymatic methods, which utilize enzymes for specific reaction steps, are being explored as a more sustainable and efficient alternative for the large-scale production of related β-blockers. nih.gov These methods can offer high enantioselectivity and operate under milder conditions, potentially simplifying the scale-up process. nih.govnih.gov

Advanced Synthetic Approaches Applicable to Naphthalene-Substituted β-Blockers

The field of organic synthesis is continually evolving, offering new and improved methods for the preparation of complex molecules like naphthalene-substituted β-blockers. Some advanced approaches include:

Asymmetric Synthesis: To produce enantiomerically pure β-blockers, asymmetric synthesis strategies are employed. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction. For example, the asymmetric reduction of a prochiral ketone intermediate using an alcohol dehydrogenase has been successfully used in the synthesis of various β-blockers. nih.gov

Chemoenzymatic Routes: Combining traditional chemical synthesis with enzymatic reactions offers a powerful approach. Lipases are frequently used for the kinetic resolution of racemic intermediates, allowing for the separation of enantiomers with high purity. nih.govnih.gov This approach has been applied to the synthesis of Propranolol and other β-blockers. nih.govnih.gov

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. This technology is well-suited for the scale-up of pharmaceutical manufacturing.

Skeletal Editing of Heteroarenes: An innovative strategy involves the "transmutation" of atoms within a heterocyclic ring system. For instance, isoquinolines can be converted to substituted naphthalenes through a reaction inspired by the Wittig reaction, providing a novel route to these important scaffolds. nih.gov

Mechanochemistry: The use of mechanical force, such as ball milling, to drive chemical reactions (mechanoenzymology) is a green chemistry approach that can reduce or eliminate the need for solvents and lead to more sustainable synthetic processes. nih.gov

These advanced methodologies hold the promise of more efficient, selective, and environmentally friendly routes to rac-7-Methoxy Propranolol and a wide array of other valuable naphthalene-substituted β-blockers.

Chemoenzymatic Synthesis Techniques for Chiral Precursors

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures of key synthetic intermediates, providing access to optically pure chiral building blocks. A primary strategy for propranolol analogues is the enzymatic kinetic resolution (KR) of a racemic chlorohydrin precursor.

The core of this approach involves the selective acylation of one enantiomer of the racemic alcohol, leaving the other unreacted. Lipases are particularly effective for this transformation due to their broad substrate specificity and high enantioselectivity. researchgate.net The key racemic intermediate for the synthesis of 7-Methoxy Propranolol is rac-1-chloro-3-(7-methoxy-1-naphthyloxy)-propan-2-ol.

In a typical kinetic resolution process, this racemic alcohol is subjected to transesterification using an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme selectively acylates one enantiomer (commonly the (R)-enantiomer) to form an ester, for instance, (R)-1-chloro-3-(7-methoxy-1-naphthyloxy)-2-propyl acetate. The unreacted (S)-alcohol can then be separated from the newly formed ester. This provides access to both the (S)-alcohol and, after hydrolysis of the ester, the (R)-alcohol in high enantiomeric purity. Research on related β-blockers has demonstrated the efficacy of this method. nih.gov For example, the kinetic resolution of a related chlorohydrin using Amano Lipase PS-IM at 40°C resulted in high enantiomeric purity for the remaining alcohol. nih.gov

The pharmaceutically relevant (S)-enantiomer of propranolol and its analogs can be synthesized from the enantiopure (R)-chlorohydrin obtained through this resolution. nih.gov This involves inversion of the stereocenter, which can be accomplished via methods like acetolysis of a corresponding (R)-mesylate, followed by hydrolysis. nih.gov

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Propranolol Precursors Data adapted from methodologies for analogous β-blockers.

| Enzyme | Substrate | Acyl Donor | Solvent | Temp. (°C) | Conv. (%) | Product & ee (%) | Ref |

| Amano Lipase PS-IM | rac-chlorohydrin | Vinyl Acetate | Diisopropyl ether | 40 | >50 | (R)-acetate (>99 ee), (S)-alcohol (>99 ee) | nih.gov |

| Lyophilized E. coli cells (harboring ADH) | Prochiral ketone | Isopropanol (B130326) | Hexane (B92381)/Buffer | 30 | >99 | (S)-chlorohydrin (99 ee) | nih.gov |

| Trichosporon beigelli esterase | rac-acyloxy derivative of 1-chloro-3-(1-naphthyloxy)-2-propanol | - (Hydrolysis) | Aqueous buffer | - | - | (R)-alcohol (>99 ee) | researchgate.net |

Asymmetric Catalysis in Propanolamine Scaffold Construction

Asymmetric catalysis offers a direct route to enantiomerically pure compounds, avoiding the 50% theoretical yield limit of kinetic resolution. researchgate.net For the construction of the propanolamine scaffold of 7-Methoxy Propranolol, the most critical step is the asymmetric synthesis of the chiral amino alcohol moiety. A highly effective method is the asymmetric reduction of a prochiral ketone precursor.

This strategy involves the synthesis of a prochiral ketone, such as 1-chloro-3-(7-methoxy-1-naphthyloxy)propan-2-one. This ketone is then subjected to asymmetric reduction using a chiral catalyst or a biocatalyst to produce the desired enantiomer of the corresponding alcohol. Alcohol dehydrogenases (ADHs) have proven to be exceptionally efficient for this type of transformation. nih.gov For instance, ADH from Lactobacillus kefir (LkADH), when used for the reduction of a similar prochiral ketone, yielded the corresponding (S)-chlorohydrin with excellent enantiomeric excess (99% ee). nih.gov This biocatalytic reduction typically uses a co-factor regeneration system, often involving a sacrificial alcohol like isopropanol.

The resulting enantiopure chlorohydrin, (S)-1-chloro-3-(7-methoxy-1-naphthyloxy)propan-2-ol, is a versatile intermediate. The final step to form the target molecule involves the nucleophilic substitution of the chloride with isopropylamine, which proceeds to yield (S)-7-Methoxy Propranolol with the retention of stereochemistry at the alcohol center.

Alternative asymmetric catalysis approaches for constructing similar 1,3-amino alcohol structures include proline-catalyzed sequential alpha-aminoxylation/alpha-amination reactions. nih.gov These methods provide novel pathways to both syn- and anti-1,3-amino alcohols, further expanding the toolkit for synthesizing complex chiral molecules like 7-Methoxy Propranolol. nih.gov

Table 2: Asymmetric Reduction of Prochiral Ketones for Amino Alcohol Synthesis Data based on established methods for analogous β-blocker precursors.

| Catalyst/Enzyme | Substrate | Reaction Type | Reagents | Yield (%) | Enantiomeric Excess (ee %) | Ref |

| LkADH in E. coli | 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | Asymmetric Bioreduction | Isopropanol, NADP+ | 95 | 99 (S) | nih.gov |

| Proline | Aldehydes | α-aminoxylation/ α-amination | Nitrosobenzene, Dibenzyl azodicarboxylate | 65-80 | 92-99 | nih.gov |

Chiral Resolution and Enantiomeric Separation of 7 Methoxy Propranolol

Theoretical Frameworks for Enantiomeric Discrimination and Separation

The fundamental principle of enantiomeric separation lies in the creation of a chiral environment that allows for the differential interaction of the two enantiomers. This discrimination is achieved by employing a chiral selector, which forms transient diastereomeric complexes with the enantiomers of the analyte (in this case, 7-Methoxy Propranolol). The stability of these complexes differs, leading to a separation.

The primary forces governing these interactions include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. For aryloxyaminopropanol-type compounds like 7-Methoxy Propranolol (B1214883), the key interaction sites are the secondary alcohol group, the secondary amine, and the aromatic naphthoxy ring system. The spatial arrangement of these functional groups is crucial for the chiral recognition process. The choice of a suitable chiral selector is paramount and is based on its ability to exploit these stereochemical differences to achieve effective separation.

Chromatographic Methodologies for Chiral Resolution

Chromatographic techniques are the most prevalent and effective methods for the analytical and preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all powerful tools for the chiral resolution of compounds like 7-Methoxy Propranolol.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Direct enantioseparation using HPLC with Chiral Stationary Phases (CSPs) is the most widely adopted approach for the resolution of racemic pharmaceuticals. ceon.rs CSPs are composed of a chiral selector immobilized onto a solid support, typically silica (B1680970) gel. The separation mechanism relies on the differential adsorption of the enantiomers onto the chiral stationary phase as they are carried through the column by the mobile phase.

The selection of an appropriate CSP and the optimization of the mobile phase are critical for achieving successful enantioseparation. For propranolol and its analogues, several types of CSPs have proven effective:

Polysaccharide-based CSPs: These are the most widely used CSPs and include derivatives of cellulose (B213188) and amylose, such as Chiralpak® and Chiralcel® phases. For the separation of 7-nitropropranolol, a compound structurally similar to 7-Methoxy Propranolol, a Kromasil 5-Amycoat column has been used effectively. nih.gov The mobile phase for these separations typically consists of a non-polar organic solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695), often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.gov

Protein-based CSPs: Chiral stationary phases based on proteins such as α1-acid glycoprotein (B1211001) (AGP) and ovomucoid have also been successfully employed for the separation of propranolol enantiomers. nih.govperiodikos.com.br These separations are often performed in reversed-phase mode, using aqueous buffers with organic modifiers.

Cyclodextrin-based CSPs: β-cyclodextrin (BCD) bonded phases offer another avenue for the chiral resolution of propranolol. periodikos.com.br The separation mechanism involves the inclusion of the aromatic part of the analyte into the hydrophobic cavity of the cyclodextrin (B1172386), with additional interactions at the rim of the cavity leading to chiral discrimination.

The optimization of the mobile phase involves adjusting the ratio of the non-polar and polar components and the concentration of the additive to achieve the best balance between retention time, resolution, and peak symmetry.

The effectiveness of a chiral separation is quantified by several parameters, including the retention factors (k), the separation factor (α), and the resolution factor (Rs). An optimal separation is characterized by a high resolution factor (Rs > 1.5), which indicates baseline separation of the enantiomeric peaks.

For the chiral resolution of (±)-7-nitropropranolol on a Kromasil 5-Amycoat column, high enantiomeric purity (>98%) was achieved. nih.gov The mobile phase consisted of n-Hexane and Isopropanol (86:14 v/v) with 0.1% Diethylamine. nih.gov

The following interactive table summarizes typical HPLC conditions for the separation of propranolol and its derivatives, which can be considered as a starting point for the development of a method for 7-Methoxy Propranolol.

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Separation Factor (α) | Resolution (Rs) | Reference |

| Kromasil 5-Amycoat | n-Hexane:Isopropanol (86:14) + 0.1% DEA | 1.0 (analytical) | 254/280 | Not Reported | >1.5 | nih.gov |

| Ultron ES-OVM | 50 mM Sodium Dihydrogenphosphate (pH 4.6) + 12% Ethanol | Not Reported | Ex: 297, Em: 340 | 1.15 | Satisfactory | nih.gov |

| α-Glycoprotein (AGP) | Propan-2-ol:Ammonium Acetate (0.5:99.5 v/v) | 0.9 | 225 | Not Reported | Baseline | periodikos.com.br |

| β-Cyclodextrin (BCD) | Acetonitrile (B52724):Ethanol:Acetic Acid:Triethylamine (960:33:4:3 v/v/v/v) | 1.0 | 225 | Not Reported | Baseline | periodikos.com.br |

Gas Chromatography (GC) for Volatile Derivative Enantiomeric Analysis

Gas chromatography can be a powerful tool for chiral separations, particularly for volatile compounds. For non-volatile analytes like 7-Methoxy Propranolol, derivatization is necessary to increase their volatility and thermal stability. Common derivatization agents include silylating agents or acylating agents that react with the hydroxyl and amino groups.

The separation is then performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The choice of the specific cyclodextrin derivative is crucial for achieving enantioselectivity. While less common than HPLC for pharmaceutical analysis, GC can offer very high resolution and sensitivity.

Supercritical Fluid Chromatography (SFC) for Preparative Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC, especially for preparative-scale chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This is often mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol, and an additive.

SFC offers several advantages over HPLC, including faster separations, reduced organic solvent consumption, and lower backpressure. These features make it an attractive technique for the large-scale isolation of pure enantiomers. Polysaccharide-based CSPs are widely used in SFC and have shown excellent performance for the separation of a broad range of chiral compounds, including β-blockers. Given its success with similar compounds, SFC is a promising technique for the efficient and environmentally friendly preparative resolution of rac-7-Methoxy Propranolol.

Pharmacological Characterization and Receptor Interactions of 7 Methoxy Propranolol and Its Enantiomers

Investigation of Beta-Adrenergic Receptor Binding Affinities and Selectivities

The initial step in characterizing the pharmacological profile of a new compound like 7-Methoxy Propranolol (B1214883) involves determining its binding affinity for the target receptors. This is crucial for understanding the compound's potency and its potential for selective interaction with different receptor subtypes.

Radioligand Displacement Assays for β1, β2, and β3 Adrenoceptors

Radioligand displacement assays are a standard method to determine the binding affinity of an unlabeled compound (in this case, rac-7-Methoxy Propranolol and its enantiomers) by measuring its ability to displace a known radioactive ligand from the receptor. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

No specific Ki or IC50 values from radioligand displacement assays for rac-7-Methoxy Propranolol, (S)-7-Methoxy Propranolol, or (R)-7-Methoxy Propranolol at β1, β2, and β3 adrenoceptors were found in the available literature.

Hypothetical Data Table: Beta-Adrenoceptor Binding Affinities (Ki, nM)

| Compound | β1-Adrenoceptor | β2-Adrenoceptor | β3-Adrenoceptor |

| rac-7-Methoxy Propranolol | Data not available | Data not available | Data not available |

| (S)-7-Methoxy Propranolol | Data not available | Data not available | Data not available |

| (R)-7-Methoxy Propranolol | Data not available | Data not available | Data not available |

Competitive Binding Studies in Native and Recombinant Systems

Competitive binding studies, often utilizing cell lines recombinantly expressing specific human adrenoceptor subtypes, provide a controlled environment to assess binding affinity and selectivity. These studies would elucidate whether the 7-methoxy substitution alters the non-selective profile of the parent propranolol molecule or introduces a degree of selectivity for one of the β-receptor subtypes.

Detailed results from competitive binding studies for rac-7-Methoxy Propranolol and its enantiomers in native or recombinant systems are not currently available in the scientific literature.

Functional Pharmacological Characterization in In Vitro Systems

Beyond binding to the receptor, it is essential to characterize the functional consequences of this interaction. Functional assays determine whether a compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor from activation by an agonist), or an inverse agonist (reducing the basal activity of the receptor).

Ligand-Receptor Coupling and Signal Transduction Assays

These assays, such as cyclic AMP (cAMP) measurement, are used to quantify the cellular response following receptor activation or blockade. For beta-adrenergic receptors, which are G-protein coupled receptors, agonist binding typically leads to an increase in intracellular cAMP levels. An antagonist would block this agonist-induced increase, while an inverse agonist might decrease basal cAMP levels.

Specific data from ligand-receptor coupling and signal transduction assays for rac-7-Methoxy Propranolol and its enantiomers are not available in the reviewed literature.

Assessment of Agonistic, Antagonistic, or Inverse Agonistic Activity

Determining the nature of the compound's activity is a critical component of its pharmacological profile. For a propranolol derivative, it is hypothesized that it would act as an antagonist. However, some beta-blockers exhibit partial agonist activity (also known as intrinsic sympathomimetic activity).

There is no published research that explicitly defines the agonistic, antagonistic, or inverse agonistic activity of rac-7-Methoxy Propranolol or its individual enantiomers at β1, β2, and β3 adrenoceptors.

Hypothetical Data Table: Functional Activity at Beta-Adrenoceptors

| Compound | β1-Adrenoceptor Activity | β2-Adrenoceptor Activity | β3-Adrenoceptor Activity |

| rac-7-Methoxy Propranolol | Data not available | Data not available | Data not available |

| (S)-7-Methoxy Propranolol | Data not available | Data not available | Data not available |

| (R)-7-Methoxy Propranolol | Data not available | Data not available | Data not available |

Cellular and Tissue-Level Functional Responses

The functional effects of a beta-blocker can be further investigated in isolated tissues, such as guinea pig atria (for β1 activity) or tracheal smooth muscle (for β2 activity). These experiments measure physiological responses like changes in heart rate or muscle contraction and can provide valuable insights into the compound's potency and efficacy in a more complex biological system.

No studies detailing the cellular or tissue-level functional responses to rac-7-Methoxy Propranolol or its enantiomers were identified.

Structure-Activity Relationship (SAR) Analysis of Methoxy-Substituted Propranolol Frameworks

The pharmacological activity of propranolol analogues is intricately linked to their chemical structure. The introduction of substituents, such as a methoxy (B1213986) group, onto the aromatic naphthalene (B1677914) ring can significantly alter the compound's interaction with adrenergic receptors and, consequently, its therapeutic efficacy.

Influence of Methoxy Group Position on Receptor Interaction and Efficacy

While direct and extensive research on 7-methoxy propranolol is limited, studies on related methoxy-substituted propranolol analogues provide valuable insights into the impact of the methoxy group's positioning on the naphthalene ring. The location of this substitution is a critical determinant of the compound's pharmacological profile, influencing both its potency and cardioselectivity.

The synthesis of various hydroxylated propranolol isomers has often involved the use of their corresponding methoxy-substituted precursors. For example, 7-hydroxypropranolol is synthesized from 7-methoxypropranolol. While the final hydroxylated products are the primary focus of such studies, the implicit role of the methoxy intermediate underscores the importance of this functional group in synthetic strategies and hints at its own potential, albeit often uncharacterized, biological activity.

Stereochemical Determinants of Pharmacological Potency and Selectivity

As with propranolol itself, the stereochemistry of 7-methoxy propranolol is a pivotal factor in its potential pharmacological activity. Propranolol is a racemic mixture of two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol. The beta-blocking activity of propranolol resides almost exclusively in the (S)-(-)-enantiomer, which exhibits a much higher affinity for beta-adrenergic receptors than its (R)-(+)-counterpart.

This stereoselectivity is a well-established principle for beta-blockers. The specific three-dimensional arrangement of the ethanolamine (B43304) side chain, particularly the hydroxyl group and the secondary amine, is crucial for effective interaction with the receptor. It is therefore highly probable that the (S)-enantiomer of 7-methoxy propranolol would be significantly more potent as a beta-adrenergic antagonist than the (R)-enantiomer.

The metabolic pathways of propranolol also exhibit stereoselectivity, which can influence the pharmacokinetic and pharmacodynamic profiles of its derivatives. Different cytochrome P450 enzymes are involved in the metabolism of the (R)- and (S)-enantiomers of propranolol, leading to different rates of clearance and potential for drug-drug interactions. It is plausible that 7-methoxy propranolol would undergo similar stereoselective metabolism.

In Vivo Pharmacological Effects and Efficacy Studies (if direct activity is identified for rac 7-Methoxy Propranolol or its enantiomers)

Based on a comprehensive review of available scientific literature, no direct in vivo pharmacological studies for rac-7-Methoxy Propranolol or its individual enantiomers have been identified. The existing research on methoxy-substituted propranolol analogues has primarily focused on their synthesis as intermediates for other derivatives or on very specific positional isomers other than the 7-methoxy variant.

Preclinical Animal Models for Cardiovascular and Other Physiological Effects

In the absence of direct data for 7-methoxy propranolol, the preclinical evaluation of other propranolol derivatives offers a template for how its in vivo effects could be assessed. Rodent models, particularly rats, are commonly employed to investigate the cardiovascular effects of novel beta-blockers.

In studies of other propranolol analogues, pithed rats have been used to determine the relative potencies for effects on heart rate and blood pressure. Such models allow for the assessment of direct pharmacological actions on the cardiovascular system in the absence of confounding central nervous system influences. Furthermore, intact, anesthetized animal models can be utilized to study the integrated physiological responses to the compound, including its effects on myocardial contractility and vascular resistance.

Comparative Pharmacodynamic Profiles of Enantiomers

Should in vivo studies of 7-methoxy propranolol be undertaken, a key aspect of the investigation would be the comparative pharmacodynamics of its (S)- and (R)-enantiomers. Based on the well-established pharmacology of propranolol, it is expected that the (S)-enantiomer of 7-methoxy propranolol would be primarily responsible for any observed beta-adrenergic blockade.

Preclinical studies comparing the enantiomers of other propranolol derivatives have confirmed significant differences in their potencies. For example, in rat models, the SR-isomer of a p-toluidide derivative of propranolol was found to be substantially more potent in its effects on cardiac parameters compared to the SS-isomer. This underscores the critical importance of stereochemistry in determining the in vivo efficacy of propranolol-like compounds. Any future in vivo research on 7-methoxy propranolol would need to rigorously assess the distinct pharmacodynamic profiles of its enantiomers to fully characterize its therapeutic potential.

Pharmacokinetic and Pharmacodynamic Investigations of 7 Methoxy Propranolol and Its Enantiomers

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling Relevant to Analogues

The ADME profile of a drug candidate is crucial for understanding its disposition within the body. For 7-Methoxy Propranolol (B1214883), this profile can be inferred from extensive studies on lipophilic β-blockers, most notably propranolol. Propranolol is characterized by rapid and complete absorption after oral administration, followed by significant first-pass metabolism in the liver. mdpi.comnih.gov This extensive hepatic metabolism results in low systemic bioavailability. nih.gov Elimination is almost entirely through metabolic transformation in the liver, with the resulting metabolites excreted in the urine. nih.gov

The structural difference between propranolol and 7-Methoxy Propranolol lies in the substitution on the naphthalene (B1677914) ring (a hydroxyl group in a propranolol metabolite, 4-hydroxypropranolol (B128105), versus a methoxy (B1213986) group). This modification from a hydroxyl to a methoxy group can increase lipophilicity, which may influence the compound's ADME characteristics, potentially leading to altered distribution and metabolic pathways compared to its hydroxylated analogues.

The permeability of a compound across biological barriers such as the intestinal epithelium is a key determinant of its oral absorption. Propranolol, as a lipophilic compound, is known to be well-absorbed and is classified as a high-permeability drug (Biopharmaceutics Classification System Class I). dissolutiontech.com

In vitro studies using various models help quantify this characteristic. A study comparing several beta-blockers' permeability through porcine buccal mucosa found that propranolol exhibited one of the highest apparent permeability coefficients (k_p), a finding strongly correlated with its lipophilicity (partition coefficient, P). nih.gov This suggests that analogous compounds with high lipophilicity, such as potentially 7-Methoxy Propranolol, would also demonstrate efficient permeation across biological membranes via passive diffusion. mdpi.com

Table 1: In Vitro Permeability Data for Propranolol

| Parameter | Value | Source |

|---|---|---|

| Caco-2 Permeability | -4.58 | nih.gov |

This interactive table provides key in vitro permeability values for propranolol, a structural analogue of 7-Methoxy Propranolol.

Once absorbed, the distribution of a drug is heavily influenced by its binding to plasma proteins. Only the unbound fraction is free to exert pharmacological effects and to be cleared from the body. nih.gov Propranolol is extensively bound to plasma proteins, with reported values between 80% and 95%. dissolutiontech.comnih.govmims.comdrugbank.com The primary binding protein for basic drugs like propranolol is α1-acid glycoprotein (B1211001) (AAG). ualberta.canih.gov The extent of binding can be affected by disease states that alter the concentration of AAG. nih.gov

Following distribution, propranolol accumulates in various tissues, with the highest concentrations found in the lungs, liver, kidney, brain, and heart. mims.comnih.gov This wide tissue distribution is consistent with its lipophilic nature and is described by a large apparent volume of distribution of approximately 4 L/kg. mims.comdrugbank.com Given its likely lipophilicity, 7-Methoxy Propranolol is expected to exhibit similarly high plasma protein binding and extensive tissue distribution.

Enantioselective Pharmacokinetics

Like most beta-blockers, 7-Methoxy Propranolol is a chiral compound, existing as a pair of enantiomers. It is well-established that the pharmacological activity of beta-blockers, specifically the β-blocking effect, resides almost exclusively in the S-(-)-enantiomer. ualberta.cachapman.edunih.gov However, these drugs are typically administered as a racemic mixture. The two enantiomers can exhibit significant differences in their pharmacokinetic profiles, a phenomenon known as enantioselectivity. mdpi.com

While absorption of lipophilic beta-blockers via passive diffusion is generally not considered stereospecific, differences in the distribution of stereoisomers can occur. mdpi.com This is primarily due to stereoselective binding to plasma proteins. ualberta.camdpi.com For propranolol, stereospecific binding to α1-acid glycoprotein has been reported, which can lead to differences in the unbound fraction of the R-(+)- and S-(-)-enantiomers, thereby influencing their distribution into tissues. mdpi.com

The most significant enantioselectivity in the pharmacokinetics of propranolol is observed in its clearance. mdpi.com The metabolism of propranolol is highly stereoselective, with a general preference for the R-(+)-enantiomer. mdpi.comchapman.edu This results in a higher systemic exposure (AUC) of the more pharmacologically active S-(-)-enantiomer after oral administration of the racemate. chapman.edu

This stereoselectivity occurs across multiple metabolic pathways:

Aromatic Ring Hydroxylation : The formation of the active metabolite 4-hydroxypropranolol, primarily catalyzed by the enzyme CYP2D6, is a key pathway. clinpgx.org

Glucuronidation : Direct conjugation with glucuronic acid is another major metabolic route. Studies have shown that the formation of propranolol glucuronide favors the S-(–)-propranolol enantiomer. chapman.educlinpgx.org UGT1A9, UGT1A10, and UGT2B7 are some of the enzymes involved, with some acting stereoselectively. clinpgx.orgnih.gov

Side-Chain Oxidation : This pathway, initiated mainly by CYP1A2, also contributes to propranolol's metabolism. clinpgx.org

In contrast to metabolic clearance, renal clearance of unchanged beta-blockers shows a relatively low degree of stereoselectivity. mdpi.comualberta.cachapman.edu Since propranolol and its analogues are primarily cleared by hepatic metabolism, the stereoselective metabolic processes are the dominant factor in determining the differential plasma concentrations of the enantiomers. mdpi.com

Table 2: Summary of Stereoselective Metabolism of Propranolol

| Metabolic Pathway | Primary Enzyme(s) | Stereoselectivity | Finding |

|---|---|---|---|

| Ring Hydroxylation | CYP2D6 | Yes | Preferential metabolism of R-(+)-propranolol. |

| Glucuronidation | UGTs (e.g., UGT1A9, UGT1A10) | Yes | S-(–)-enantiomer is favored for glucuronide conjugation. chapman.edu |

This interactive table summarizes the key enzymatic pathways and their stereoselective nature in the metabolism of propranolol.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Correlations

PK/PD modeling aims to establish a relationship between drug concentration in the body and the observed pharmacological effect. conicet.gov.ar For beta-blockers like propranolol, the primary pharmacodynamic effect is the reduction in heart rate, particularly during exercise. researchgate.netnih.gov

Studies on propranolol have successfully modeled the relationship between its plasma concentration (both total and unbound) and the percentage reduction in exercise heart rate. researchgate.netnih.gov The Emax model is frequently found to best describe this concentration-effect relationship. nih.govumn.edu

The key parameters of the Emax model are:

Emax : The maximum possible pharmacological effect. For propranolol's effect on exercise heart rate, this is typically a reduction of around 33-34%. nih.govumn.edu

EC50 : The concentration of the drug that produces 50% of the maximum effect.

One study reported mean EC50 values of 18.2 ng/mL for total propranolol and 1.66 ng/mL for the unbound drug. nih.gov The large inter-subject variability in EC50 could not be fully explained by differences in plasma protein binding, suggesting that variability in receptor sensitivity may also play a role. nih.govumn.edu Should 7-Methoxy Propranolol exhibit direct beta-blocking activity, a similar PK/PD relationship could be expected, where its plasma concentration would correlate with a reduction in heart rate, likely describable by an Emax model.

Time-Course Relationships of Concentration and Effect

Detailed studies outlining the temporal relationship between the plasma concentration of rac 7-Methoxy Propranolol and its pharmacological effects have not been identified in the current body of scientific literature. Consequently, data tables and specific research findings related to its onset of action, duration of effect, and the correlation between its concentration in the body and the intensity of its physiological response cannot be provided.

Predictive Modeling for In Vivo Behavior

There is a lack of available research on the development or application of predictive models for the in vivo behavior of this compound. This includes pharmacokinetic/pharmacodynamic (PK/PD) models that would describe its absorption, distribution, metabolism, and excretion, and how these processes relate to its therapeutic or pharmacological effects. Without such studies, it is not possible to detail the predictive modeling for its behavior in a biological system.

Analytical Methodologies for the Quantification and Characterization of 7 Methoxy Propranolol in Research Matrices

Development and Validation of Quantitative Chromatographic Assays

Chromatographic techniques are the cornerstone for the analysis of 7-Methoxy Propranolol (B1214883), offering high selectivity and sensitivity. The choice of method is often dictated by the specific requirements of the analysis, such as the need for enantiomeric separation or trace-level detection.

Chiral HPLC-UV and LC-MS/MS for Enantiomeric Purity and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the most widely employed technique for the enantioselective analysis of 7-Methoxy Propranolol.

Chiral Stationary Phases (CSPs): The separation of the (R)- and (S)-enantiomers of 7-Methoxy Propranolol is achieved through the use of chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. For instance, columns like Chiralcel OD and Chiralpak AD have demonstrated successful resolution of propranolol and its analogs. vt.edu The selection of the appropriate CSP is critical and often involves screening different column chemistries to achieve optimal separation.

Mobile Phase Composition: The mobile phase composition plays a significant role in the retention and resolution of the enantiomers. In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695), isopropanol) is typically used. The addition of a small amount of an amine modifier, such as diethylamine (B46881) or triethylamine, can improve peak shape and resolution by minimizing secondary interactions with the stationary phase. For reversed-phase separations, mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers are common.

Detection: UV detection is a straightforward and robust method for quantification, with the chromophore in 7-Methoxy Propranolol allowing for sensitive detection at a specific wavelength. However, for complex biological matrices where interferences may be present, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity. nih.govrsc.org LC-MS/MS methods are developed to monitor specific precursor-to-product ion transitions for each enantiomer, allowing for accurate quantification even at very low concentrations. academicjournals.orgijbpas.com

Table 1: Illustrative Chiral HPLC-UV Parameters for 7-Methoxy Propranolol Analysis

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (B130326):Diethylamine (80:20:0.1, v/v/v) | Acetonitrile:Methanol (50:50, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection Wavelength | 290 nm | 290 nm |

| Injection Volume | 10 µL | 5 µL |

| Column Temperature | 25 °C | 30 °C |

Table 2: Example LC-MS/MS Parameters for Quantification of 7-Methoxy Propranolol

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ of 7-Methoxy Propranolol |

| Product Ions (m/z) | Specific fragment ions for quantification and confirmation |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 100 ms |

GC-MS for Trace Analysis and Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 7-Methoxy Propranolol, derivatization is a necessary step to convert it into a more volatile and thermally stable compound suitable for GC analysis. neliti.com

Derivatization: The primary functional groups of 7-Methoxy Propranolol that undergo derivatization are the secondary amine and the hydroxyl group. Common derivatization strategies include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. neliti.com

Acylation: The use of acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can also enhance volatility and improve chromatographic properties. tbzmed.ac.irscribd.comresearchgate.net

Analysis: The derivatized 7-Methoxy Propranolol is then introduced into the GC-MS system. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer is operated in either full-scan mode for identification of unknown metabolites or selected ion monitoring (SIM) mode for targeted quantification, which provides higher sensitivity.

Sample Preparation Techniques for Biological Fluids and Synthetic Mixtures

Effective sample preparation is critical to remove interfering substances from the matrix, concentrate the analyte, and ensure the compatibility of the sample with the analytical instrument.

Extraction and Clean-Up Procedures

Liquid-Liquid Extraction (LLE): LLE is a classic method for extracting drugs from biological fluids. ceon.rs It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The pH of the aqueous phase is adjusted to ensure that 7-Methoxy Propranolol, a basic compound, is in its non-ionized form to facilitate its transfer into the organic layer. Common extraction solvents include ethyl acetate, diethyl ether, and dichloromethane.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique for sample clean-up and concentration. core.ac.uk For 7-Methoxy Propranolol, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are commonly used. The general steps involve:

Conditioning: The SPE sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution.

Loading: The pre-treated sample (e.g., plasma diluted with buffer) is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove interfering substances.

Elution: The analyte of interest is eluted from the sorbent with a small volume of a strong organic solvent.

Derivatization Strategies for Enhanced Detection

As mentioned in the GC-MS section, derivatization is crucial for this technique. The choice of derivatizing agent can influence the sensitivity and selectivity of the analysis. For example, the introduction of fluorine atoms through acylation can enhance the response of an electron capture detector (ECD) if used, or provide characteristic mass spectral fragmentation patterns.

Methodological Considerations for Stereoisomeric Analysis in Complex Matrices

The analysis of enantiomers in complex biological matrices presents unique challenges that must be carefully addressed to ensure the accuracy of the results.

Prevention of Enantiomeric Ratio Alteration: It is crucial that the entire analytical procedure, from sample collection and storage to preparation and analysis, does not alter the enantiomeric ratio of 7-Methoxy Propranolol. This includes preventing stereoselective degradation or interconversion of the enantiomers.

Matrix Effects: Biological matrices can contain endogenous components that may interfere with the ionization of the analyte in LC-MS/MS, leading to ion suppression or enhancement. These matrix effects can impact the accuracy and precision of the quantification. The use of a stable isotope-labeled internal standard for each enantiomer is the most effective way to compensate for these effects.

Validation of Stereoselective Assays: The validation of a stereoselective bioanalytical method should follow international guidelines and include the assessment of parameters such as selectivity, linearity, accuracy, precision, recovery, and stability for each enantiomer individually. It is also important to demonstrate that the assay is free from interference from metabolites and other co-administered drugs.

Quality Control and Assurance in Analytical Method Development and Application

The reliability and validity of data generated for rac-7-Methoxy Propranolol in research matrices are fundamentally dependent on a robust quality control (QC) and quality assurance (QA) framework. This framework encompasses all stages of the analytical process, from method development and validation to the routine application of the method for sample analysis. Adherence to established guidelines, such as those provided by the International Council for Harmonisation (ICH), ensures that the analytical method is fit for its intended purpose and that the data generated are accurate, precise, and reproducible. researchgate.netsphinxsai.comresearchgate.netnih.govwjpls.org

A comprehensive QA/QC program for the analysis of rac-7-Methoxy Propranolol involves the systematic monitoring of analytical performance parameters. This is achieved through the implementation of specific procedures and the analysis of quality control samples at predefined intervals. The primary objective is to detect and rectify any deviations from established performance criteria, thereby ensuring the integrity of the analytical results.

Key components of a quality control and assurance program in the context of analytical method development and application for rac-7-Methoxy Propranolol include:

System Suitability Testing: Before initiating any analytical run, system suitability tests are performed to verify that the chromatographic system is performing adequately. This typically involves injecting a standard solution of rac-7-Methoxy Propranolol to assess parameters such as peak area, retention time, theoretical plates, and tailing factor. The results must fall within predefined acceptance criteria to proceed with the analysis. For instance, the relative standard deviation (RSD) for replicate injections of a standard is often required to be not more than 2.0%. sphinxsai.com

Calibration and Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For the quantification of rac-7-Methoxy Propranolol, a calibration curve is generated by analyzing a series of standards at different concentrations. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. researchgate.netresearchgate.net The established linear range dictates the concentrations at which the analyte can be accurately and precisely quantified.

Accuracy and Precision: Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. redalyc.org Accuracy is typically assessed through recovery studies, where a known amount of rac-7-Methoxy Propranolol is spiked into a blank matrix and the percentage of the analyte recovered is calculated. researchgate.netnih.gov Precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). wjpls.org The acceptance criteria for both accuracy and precision are typically expressed as the percentage relative standard deviation (%RSD), which should generally be within ±15% for QC samples.

Specificity and Selectivity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. wjpls.org For the analysis of rac-7-Methoxy Propranolol, this involves demonstrating that the analytical method can distinguish the analyte from other related substances and endogenous components in the research matrix. This is often achieved by analyzing blank matrix samples and samples spiked with potential interfering substances.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, whereas the LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijper.org These parameters are crucial for determining the sensitivity of the analytical method and are established through statistical analysis of the response of blank samples or by the signal-to-noise ratio. fda.gov

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijper.org For a chromatographic method for rac-7-Methoxy Propranolol, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. sphinxsai.comijper.org The method is considered robust if the results remain within acceptable limits despite these minor changes.

Stability: The stability of rac-7-Methoxy Propranolol in the research matrix under different storage and handling conditions is a critical aspect of quality assurance. Stability studies are conducted to evaluate the analyte's stability during sample collection, processing, and storage (freeze-thaw stability, short-term stability at room temperature, and long-term storage stability). The results of these studies inform the proper procedures for sample handling and storage to ensure the integrity of the analytical results.

The implementation of these quality control and assurance measures is documented in standard operating procedures (SOPs) and is integral to maintaining a high standard of data quality in research involving rac-7-Methoxy Propranolol.

Interactive Data Table: Illustrative Quality Control Parameters for an Analytical Method for rac-7-Methoxy Propranolol

| Parameter | Acceptance Criteria | Typical Value/Range |

| System Suitability | ||

| --- Peak Area %RSD | ≤ 2.0% | 0.5% |

| --- Retention Time %RSD | ≤ 1.0% | 0.2% |

| --- Tailing Factor | ≤ 2.0 | 1.2 |

| --- Theoretical Plates | > 2000 | 5500 |

| Calibration | ||

| --- Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| --- Linearity Range | Defined | 10 - 1000 ng/mL |

| Accuracy (Recovery) | 85 - 115% | 98.5% |

| Precision (%RSD) | ||

| --- Intra-day | ≤ 15% | < 5% |

| --- Inter-day | ≤ 15% | < 7% |

| Limits | ||

| --- LOD | Signal-to-Noise ≥ 3:1 | 2 ng/mL |

| --- LOQ | Signal-to-Noise ≥ 10:1 | 10 ng/mL |

| Robustness | %RSD of results after minor parameter changes ≤ 15% | < 10% |

Due to the lack of available scientific data specifically for the chemical compound “rac 7-Methoxy Propranolol,” it is not possible to generate the requested article. Extensive searches have not yielded any specific information regarding the in vitro cytotoxicity, mechanisms of cellular toxicity, or a comparative toxicity profile for this particular compound.

The provided outline requires detailed research findings for the following sections, none of which are available in the public domain for "this compound":

Advanced Research Directions and Translational Implications

Utility of 7-Methoxy Propranolol (B1214883) as a Chemical Probe or Reference Standard

Chemical probes are indispensable tools in academic research and target validation for identifying disease mechanisms. rjeid.com They are essential for investigating target functions, accelerating the development of therapeutics, and ensuring safety measures for biological targets. rjeid.com In this context, rac 7-Methoxy Propranolol, a derivative of the well-characterized beta-blocker propranolol, holds potential as a valuable chemical probe or reference standard.

Propranolol derivatives have been synthesized for use as probes to investigate biological processes. For instance, nitro-derivatives of propranolol have been created to evaluate the potential nitration of the parent drug by the endothelium, a process implicated in various physiological and pathological events. nih.gov Similarly, 7-Methoxy Propranolol could be employed to study the influence of methoxy (B1213986) substitution on the naphthalene (B1677914) ring on receptor binding, metabolism, and off-target activities. As a reference standard, it would be crucial for the analytical quantification and identification of metabolites in preclinical and clinical studies involving methoxy-substituted beta-blockers. Its well-defined structure allows for precise calibration and validation of analytical methods, ensuring the accuracy and reproducibility of experimental results.

Potential as a Lead Compound for Novel Therapeutic Agents with Modified Pharmacological Profiles

Propranolol has served as a foundational lead compound for the development of new therapeutic agents, including those targeting serotonergic pathways. nih.gov The strategic modification of the propranolol scaffold, such as the introduction of a methoxy group, can significantly alter its pharmacological profile, leading to novel drug candidates with enhanced selectivity or novel mechanisms of action.

The position of substituents on the aromatic ring of beta-blockers is a critical determinant of their cardioselective potency. nih.govnih.gov Research on methoxyphenoxy propanolamine (B44665) analogues has demonstrated that the substitution pattern dramatically influences activity:

An ortho-methoxy group resulted in a compound with beta-blocking potency comparable to propranolol. nih.govnih.gov

A meta-methoxy group in moprolol (B1676737) showed that the (S)-(-)-enantiomer had a marked β-blocking effect, while the (R)-(+)-isomer was inactive, highlighting the stereochemical importance. mdpi.com

These findings support the view that the size and site of substitution are crucial for determining the pharmacological properties of beta-blockers. nih.govnih.gov Therefore, 7-Methoxy Propranolol represents a promising scaffold for designing new drugs. By modifying the methoxy group or other parts of the molecule, it may be possible to fine-tune receptor affinity, selectivity (e.g., for β1 over β2 receptors), and pharmacokinetic properties to develop novel therapies for cardiovascular and other diseases.

| Compound/Substitution | Effect on Pharmacological Profile | Reference |

|---|---|---|

| Propranolol | Non-selective beta-blocker, also binds to serotonin (B10506) receptors. Serves as a lead compound. | nih.govnih.gov |

| Ortho-Methoxy Analogue | Beta-blocking potency comparable to propranolol. | nih.govnih.gov |

| Para-Methoxy Analogue | Reduced overall potency but increased cardioselectivity. | nih.govnih.gov |

| (S)-(-)-Moprolol (meta-methoxy) | Active β-blocking effect. | mdpi.com |

| (R)-(+)-Moprolol (meta-methoxy) | Inactive isomer. | mdpi.com |

Development of In Silico Models for Structure-Activity and Structure-Metabolism Prediction

In modern drug discovery, in silico or computational models are critical for predicting how a compound will behave in the body, thereby reducing the time and cost of development. nih.gov For propranolol and its analogues, various computational tools have been developed to predict drug-drug interactions, pharmacokinetics, and metabolism. imrpress.comscialert.net

These models can be broadly classified as ligand-based and structure-based approaches. nih.gov They are used to:

Predict Structure-Activity Relationships (SAR): SAR models correlate a molecule's chemical structure with its biological activity. pharmacy180.com By analyzing the SAR of a series of methoxy-substituted beta-blockers, computational models can help identify the key structural features required for optimal potency and selectivity. nih.gov This allows for the rational design of more effective therapeutic agents.

Identify Potential Risks: Predictive models can identify the specific P450 isoforms responsible for a drug's metabolism. news-medical.net This is important because genetic variations (polymorphisms) in enzymes like CYP2D6 can significantly alter how individuals metabolize drugs, and identifying this risk early is crucial. news-medical.net

The development of specific in silico models for 7-Methoxy Propranolol would enable researchers to predict its metabolic fate and fine-tune its structure to optimize its therapeutic properties.

Exploration of Off-Target Effects and Polypharmacology of Methoxy-Substituted Beta-Blockers

Polypharmacology, the ability of a single drug to interact with multiple targets, is a growing area of interest in drug discovery. While off-target effects can lead to adverse events, they can also be harnessed for therapeutic benefit. Propranolol itself exhibits polypharmacology, notably binding to serotonin 5-HT1A and 5-HT1B receptors in addition to its primary beta-adrenergic targets. nih.gov

The introduction of a methoxy group could modulate these off-target interactions. An in silico study on beta-blockers explored their potential off-target binding to gut hormone receptors, which are important in regulating glucose metabolism. nih.gov The study found that beta-blockers with the highest predicted binding affinities for these receptors were associated with the least harm to glucose homeostasis in clinical trials, suggesting a potential beneficial off-target effect. nih.gov

Further research into the polypharmacology of 7-Methoxy Propranolol is warranted. Investigating its binding profile across a wide range of receptors and enzymes could uncover novel therapeutic applications or identify potential liabilities. This exploration is crucial for a comprehensive understanding of its biological activity and for advancing the development of safer and more effective methoxy-substituted beta-blockers.

Emerging Technologies in Chiral Synthesis and Resolution for Naphthalene-Based Compounds

Like most beta-blockers, 7-Methoxy Propranolol is a chiral compound, meaning it exists as two non-superimposable mirror images (enantiomers). Typically, only one enantiomer (the S-enantiomer for beta-blockers) is responsible for the desired therapeutic activity, while the other may be inactive or contribute to side effects. nih.govnih.gov Therefore, the efficient synthesis or separation of the desired enantiomer is critical. Several advanced technologies are available for this purpose.

Chiral Resolution Techniques:

High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers. mdpi.com It often employs chiral stationary phases (CSPs) that interact differently with each enantiomer. Common CSPs are based on polysaccharides, cyclodextrins, or macrocyclic antibiotics. nih.gov For naphthalene-based compounds, dedicated CSPs are being developed to improve separation efficiency. researchgate.netdntb.gov.ua

Indirect Separation: This method involves reacting the racemic mixture with a pure chiral derivatizing reagent (CDR) to form diastereomers. mdpi.com These diastereomers have different physical properties and can be separated using standard (achiral) chromatography. mdpi.com

Simulated Moving Bed (SMB) Chromatography: SMB is a highly efficient preparative chromatography technique used for large-scale enantioseparation in the pharmaceutical industry. mdpi.com

Asymmetric Synthesis: Asymmetric synthesis aims to produce only the desired enantiomer, avoiding the waste associated with resolving a racemic mixture where at least half of the material is discarded. wikipedia.org

Organocatalysis: This emerging field uses small organic molecules as catalysts to drive enantioselective reactions. An l-proline-catalyzed reaction has been described as a key step in the efficient synthesis of (S)-propranolol with high enantiomeric purity. researchgate.net

Chemoenzymatic Synthesis: This approach uses enzymes to perform stereoselective reactions, offering high efficiency and selectivity under mild conditions. researchgate.net

Transient Ligand Strategy: For the synthesis of natural products containing a naphthalene core, a regioselective C-H methylation using a transient ligand strategy has been developed, allowing for efficient synthesis from simple naphthalene derivatives. chemistryviews.org

| Technology | Description | Application to Naphthalene-Based Compounds |

|---|---|---|

| Direct Chiral HPLC | Separation of enantiomers using a Chiral Stationary Phase (CSP). | Effective for beta-blockers using polysaccharide, cyclodextrin (B1172386), or macrocyclic antibiotic-based CSPs. mdpi.comnih.gov |

| Indirect Chiral HPLC | Formation of diastereomers with a Chiral Derivatizing Reagent (CDR) followed by separation on an achiral column. | Commonly used for beta-blockers containing secondary amine groups. mdpi.com |

| Simulated Moving Bed (SMB) | A continuous, preparative liquid chromatography technique for large-scale separation. | A promising method for industrial-scale enantioseparation of racemic drugs. mdpi.com |

| Asymmetric Synthesis (Organocatalysis) | Uses small organic molecules to catalyze the formation of a single enantiomer. | Efficiently produces (S)-propranolol with high enantiomeric excess. researchgate.net |

| Asymmetric Synthesis (Chemoenzymatic) | Employs enzymes for highly selective synthesis steps. | Used for the resolution of racemic intermediates in the synthesis of propranolol. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for rac 7-Methoxy Propranolol, and how can structural purity be validated?

- Methodology :

- Utilize chiral chromatography or nuclear magnetic resonance (NMR) to confirm stereochemical purity, as racemic mixtures require precise separation techniques.

- For purity validation, combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to detect impurities below 0.1% .

- Reference synthetic protocols for methoxy-substituted analogs (e.g., 4-Methoxy-2(5H)-furanone) for guidance on reaction conditions and protecting group strategies .

Q. What safety protocols should be followed when handling rac 7-Methoxy Propranolol in laboratory settings?

- Methodology :

- Adopt OSHA HCS-compliant practices: Wear nitrile gloves, safety goggles, and lab coats to mitigate skin/eye irritation risks (H315, H319) .

- Conduct experiments in fume hoods to prevent inhalation exposure (H335) and maintain a spill kit with inert adsorbents (e.g., quartz sand) for accidental releases .

Q. How can researchers design dose-response studies for rac 7-Methoxy Propranolol’s β-blockade activity?

- Methodology :

- Use quasi-experimental designs with control and treatment groups, as demonstrated in airway responsiveness studies .

- Generate dose-response curves with logarithmic scaling to identify EC50 values and assess non-linear effects .

Advanced Research Questions

Q. How should contradictory data on rac 7-Methoxy Propranolol’s metabolic stability be resolved?

- Methodology :

- Perform meta-analyses to identify confounding variables (e.g., cytochrome P450 isoforms, incubation temperatures).

- Validate findings using standardized subsampling protocols to ensure analytical reproducibility (e.g., particle size consistency, duplicate extractions) .

- Cross-reference with structurally related compounds (e.g., 6-Methoxygramine) to isolate methoxy group-specific effects .

Q. What statistical frameworks are optimal for analyzing multi-factorial interactions in rac 7-Methoxy Propranolol studies?

- Methodology :

- Apply factorial design to test variable interactions (e.g., pH, temperature, solvent polarity) and reduce experimental runs .

- Use ANOVA with post-hoc Tukey tests to distinguish significant effects (p < 0.05) and control Type I errors .

Q. How can AI-driven tools enhance predictive modeling of rac 7-Methoxy Propranolol’s pharmacokinetics?

- Methodology :

- Integrate COMSOL Multiphysics for physiologically based pharmacokinetic (PBPK) simulations, optimizing parameters like plasma protein binding and tissue distribution .

- Train machine learning models on historical bioactivity data (e.g., from MedChemExpress HY-B0573B) to predict metabolite formation .

Q. What strategies ensure data integrity and reproducibility in rac 7-Methoxy Propranolol research?

- Methodology :

- Document all deviations from protocols (e.g., unplanned reagent substitutions) and their impacts on results .